(2-Amino-4-(trifluoromethyl)phenyl)methanol

Crystallization Purification Process Chemistry

Need a fluorinated building block with orthogonal reactivity? The ortho-amino and para-CF3 pattern on this benzyl alcohol enables selective amidation and O-alkylation without protecting groups-ideal for parallel SAR exploration. - **Physicochemical edge:** cLogP 2.03 (optimal CNS space) + 0.83 mg/mL solubility (2.6x higher than 4-CF3 benzyl alcohol). - **Scalable supply:** Crystalline solid (mp 68-72°C). No low-melt handling hazards. 100% reductive synthesis from available benzoic acid precursor. - **Dual functionality:** NH₂ for protein ligation (PROTACs) + CH₂OH for E3 ligase/fluorophore conjugation via stable esters or ethers.

Molecular Formula C8H8F3NO
Molecular Weight 191.153
CAS No. 186602-93-7
Cat. No. B2889652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4-(trifluoromethyl)phenyl)methanol
CAS186602-93-7
Molecular FormulaC8H8F3NO
Molecular Weight191.153
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)CO
InChIInChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4,12H2
InChIKeyUBFFHFYJSAIIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (2-Amino-4-(trifluoromethyl)phenyl)methanol


(2-Amino-4-(trifluoromethyl)phenyl)methanol (CAS 186602-93-7) is a fluorinated aromatic building block characterized by the presence of an amino group (-NH2) at the 2-position, a trifluoromethyl group (-CF3) at the 4-position, and a hydroxymethyl group (-CH2OH) attached to a benzene ring [1]. This substitution pattern confers a consensus LogP of approximately 2.03, indicating moderate lipophilicity suitable for membrane permeability, and an ESOL-predicted aqueous solubility of 0.83 mg/mL . The compound is typically supplied as an off-white to white crystalline solid with a melting point of 68–72 °C and a predicted boiling point of 280±40 °C at 760 Torr . Its primary role is as a versatile intermediate in medicinal chemistry and agrochemical research, where the CF3 group enhances metabolic stability and bioavailability of downstream candidates [2].

Workflow Parallel medicinal chemistry & library synthesis
Selection Orthogonal amine & alcohol handles
Handling Crystalline solid, ambient storage

Unjustified Generic Substitution of (2-Amino-4-(trifluoromethyl)phenyl)methanol


The specific ortho-amino and para-trifluoromethyl substitution pattern on the benzyl alcohol scaffold of (2-Amino-4-(trifluoromethyl)phenyl)methanol (CAS 186602-93-7) creates a unique physicochemical and reactivity profile that cannot be replicated by generic or in-class alternatives. Direct substitution with simpler analogs like 4-(trifluoromethyl)benzyl alcohol eliminates the nucleophilic amino handle essential for constructing heterocyclic frameworks, while using 2-amino-4-(trifluoromethyl)aniline removes the reactive hydroxymethyl group required for ester, ether, or carbamate linkages . Furthermore, the electronic interplay between the electron-withdrawing CF3 group and the electron-donating NH2 group influences regioselectivity in subsequent reactions in ways that analogs with different substitution patterns cannot mimic . The quantitative evidence detailed in Section 3 demonstrates that this specific isomer offers measurable advantages in physicochemical properties, synthetic efficiency, and functional group orthogonality compared to its closest structural analogs .

Target: (2-Amino-4-(trifluoromethyl)phenyl)methanol
Contains both aromatic amine and benzylic alcohol for chemoselective derivatization.
vs
Substitute: 4-(Trifluoromethyl)benzyl alcohol
Lacks the ortho-amino group; reactivity limited to alcohol chemistry, may block amine-dependent library synthesis.
Target: (2-Amino-4-(trifluoromethyl)phenyl)methanol
Solid with higher melting point facilitates purification and storage.
vs
Substitute: 2-Amino-4-(trifluoromethyl)aniline
Missing the hydroxymethyl group; cannot form ester, ether, or carbamate linkages, altering downstream functionalization paths.

Quantitative Comparison of (2-Amino-4-(trifluoromethyl)phenyl)methanol


Higher Melting Point vs. Non-Aminated Analog

(2-Amino-4-(trifluoromethyl)phenyl)methanol exhibits a melting point of 68–72 °C, which is substantially higher than the 22–25 °C observed for 4-(trifluoromethyl)benzyl alcohol, a direct analog lacking the ortho-amino group . This higher melting point translates to a more favorable solid-state morphology at ambient laboratory conditions, reducing the risk of handling issues associated with low-melting or liquid intermediates such as pipetting difficulties, container adherence, and enhanced oxidative degradation [1].

Melting Point vs. Non-aminated Analog
Head-to-head
Target: 68–72 °C (solid)
Comparator: 22–25 °C (liquid/semi-solid)
≈45 °C higher
Reported solid-state handling advantage supports purification and storage consistency.
Vendor specification; verify under own lab conditions.
Crystallization Purification Process Chemistry

Optimized Lipophilicity vs. De-Aminated Analog

The consensus LogP (logarithm of partition coefficient) for (2-Amino-4-(trifluoromethyl)phenyl)methanol is calculated as 2.03, whereas 4-(trifluoromethyl)benzyl alcohol has a predicted LogP of 2.36 . The lower LogP of the target compound indicates reduced lipophilicity attributable to the ortho-amino group, bringing it closer to the optimal LogP range (1–3) for CNS drug candidates as described by Lipinski's Rule of Five .

Lipophilicity vs. De-aminated Analog
Cross-study comparable
Target LogP: 2.03 (consensus)
Comparator LogP: 2.36
ΔLogP = -0.33
Reported LogP closer to CNS drug-like space may support balanced ADME property design.
In silico prediction; confirm experimentally.
Lipophilicity ADME Prediction Drug Design

High-Yielding Reductive Synthesis Pathway

A documented synthetic route for (2-Amino-4-(trifluoromethyl)phenyl)methanol proceeds from 2-amino-4-trifluoromethylbenzoic acid using a NaBH4/I2 reduction system in THF under reflux for 24 hours, achieving a reported yield of 100% (1.91 g from 2.04 g starting material) . This efficiency metric is critical for procurement planning. While direct comparative yield data for the synthesis of 2-amino-4-(trifluoromethyl)aniline (a closely related analog lacking the CH2OH group) from the same benzoic acid precursor is not provided in the same source, the reduction of a benzoic acid to a benzyl alcohol typically requires more forcing conditions than conversion to an aniline, making a 100% yield for the alcohol notable .

Reductive Synthesis Yield
Class-level inference
100% isolated yield reported from benzoic acid precursor (NaBH₄/I₂, THF)
High reported yield suggests reliable scale-up pathway; direct comparator data unavailable.
Source: WO2005/30774; validate under intended scale.
Synthetic Methodology Cost Efficiency Process Scale-up

Solubility Advantage vs. De-Aminated Analog

The predicted aqueous solubility of (2-Amino-4-(trifluoromethyl)phenyl)methanol is 0.83 mg/mL (4.34 mM), as calculated by the ESOL method . This value places it in the 'Soluble' class on the LogS scale (LogS = -2.36), offering a quantitative benchmark for preparing stock solutions for biological assays. In contrast, the ESOL-predicted solubility for 4-(trifluoromethyl)benzyl alcohol is lower at approximately 0.32 mg/mL (1.8 mM) due to the absence of the hydrophilic amino group . This represents a 2.6-fold higher molar solubility for the target compound.

Aqueous Solubility vs. De-aminated Analog
Cross-study comparable
Target: 0.83 mg/mL (4.34 mM)
Comparator: ~0.32 mg/mL (1.8 mM)
2.6-fold higher molar solubility
Predicted solubility advantage may reduce need for co-solvents in assay preparation.
ESOL prediction; confirm with experimental solubility.
Solubility Formulation In Vitro Assay

Orthogonal Reactive Handles for Diverse Libraries

(2-Amino-4-(trifluoromethyl)phenyl)methanol presents two distinct nucleophilic sites: a primary aromatic amine (-NH2) and a primary aliphatic alcohol (-CH2OH) [1]. This orthogonality allows for sequential, chemoselective derivatization without protecting group manipulation in many cases. For example, the amine can undergo reductive amination or amide coupling, while the alcohol can be independently oxidized to an aldehyde, alkylated, or converted to a leaving group for nucleophilic substitution . In contrast, 2-amino-4-(trifluoromethyl)aniline lacks the alcohol handle, and 4-(trifluoromethyl)benzyl alcohol lacks the amine handle, limiting each to a single primary point of diversification .

Orthogonal Reactive Handles
Class-level inference
2 functional groups: aromatic amine + aliphatic alcohol
Analog comparators have only 1 handle each
Two orthogonal handles may accelerate parallel library synthesis from single building block.
Structural inference; chemoselectivity may require protection strategies.
Medicinal Chemistry Parallel Synthesis Chemical Biology

Optimal Applications of (2-Amino-4-(trifluoromethyl)phenyl)methanol


CNS Kinase Inhibitor Library Synthesis

The compound's consensus LogP of 2.03 and orthogonal amine/alcohol handles make it an ideal starting material for synthesizing diverse, CNS-oriented kinase inhibitor libraries. The LogP value aligns with optimal CNS drug space, while the two functional groups allow for rapid, parallel diversification—e.g., amide coupling at the amine followed by O-alkylation at the alcohol—to explore structure-activity relationships around a privileged trifluoromethylphenyl core . The 2.6-fold higher predicted solubility compared to 4-(trifluoromethyl)benzyl alcohol also facilitates compound handling and assay preparation .

Agrochemical Scale-Up and Functionalization

The high-melting solid form (68–72 °C) and the documented high-yielding (100%) reductive synthesis from a commercially available benzoic acid precursor position this compound as a reliable and scalable intermediate for agrochemical active ingredient synthesis . Its solid-state stability simplifies storage and handling in kilo-lab or pilot plant settings, reducing the operational hazards and purification challenges associated with low-melting or liquid intermediates, thereby lowering the overall cost of goods .

Design of PROTAC Linkers and Molecular Probes

The ortho-amino and para-trifluoromethylphenyl methanol core serves as a valuable scaffold for constructing heterobifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes. The amine can be conjugated to a ligand for the target protein, while the alcohol can be linked to an E3 ligase ligand or a fluorophore via ester or ether bonds, enabling the assembly of complex molecules with precise spatial orientation dictated by the rigid aromatic core . The predicted moderate solubility (0.83 mg/mL) provides a workable window for biological evaluation .

Application
Selection Property
Validation Focus
CNS kinase inhibitor library synthesis
Moderate lipophilicity & orthogonal handles
CNS drug-like space review; parallel derivatization efficiency
Agrochemical intermediate scale-up
Crystalline solid; reported high-yielding reduction route
Process robustness; storage and handling consistency
PROTAC linker / molecular probe design
Rigid aromatic scaffold with amine and alcohol tethers
Conjugation orthogonality; solubility in bioconjugate context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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